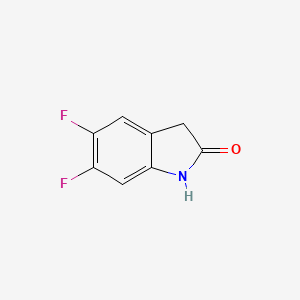

5,6-Difluorooxindole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5,6-difluoro-1,3-dihydroindol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F2NO/c9-5-1-4-2-8(12)11-7(4)3-6(5)10/h1,3H,2H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSOLDJZABLHVER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC(=C(C=C2NC1=O)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70503417 | |

| Record name | 5,6-Difluoro-1,3-dihydro-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70503417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71294-07-0 | |

| Record name | 5,6-Difluoro-1,3-dihydro-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70503417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Senior Application Scientist's Guide to the Synthesis and Characterization of 5,6-Difluorooxindole

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Fluorination in the Oxindole Scaffold

The oxindole core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous bioactive compounds. Its strategic functionalization offers a pathway to modulate pharmacological properties. Among the most powerful modifications is the introduction of fluorine atoms. The unique physicochemical properties of fluorine—its high electronegativity, small van der Waals radius, and the strength of the C-F bond—can profoundly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to target proteins.[1][2][3]

This guide focuses on a specific, valuable building block: 5,6-Difluorooxindole . The placement of two fluorine atoms on the benzene ring of the oxindole system creates a unique electronic environment, making it an attractive precursor for the synthesis of novel therapeutic agents, particularly in oncology and neurology. We will provide a field-proven, in-depth examination of a reliable synthetic route and a comprehensive characterization workflow, moving beyond a simple recitation of steps to explain the underlying scientific rationale—the "why" behind the "how."

Strategic Synthesis: Reductive Conversion of 5,6-Difluoroisatin

While several methods exist for the synthesis of oxindoles, a robust and reproducible pathway to this compound is the selective reduction of the C3-carbonyl of the corresponding isatin precursor, 5,6-Difluoroisatin. This approach is advantageous due to the commercial availability of the starting isatin[4] and the high selectivity of the reduction, which avoids over-reduction of the C2-amide carbonyl.

The core of this strategy relies on the generation of a low-valent titanium (LVT) reagent.[5][6][7] LVT species are potent single-electron transfer agents capable of highly selective deoxygenation reactions.[8][9] In this context, an LVT reagent generated in situ from titanium(IV) chloride (TiCl₄) and zinc powder efficiently reduces the exocyclic ketone of the isatin to a methylene group, yielding the desired oxindole.

Diagram of Synthetic Workflow

The following diagram outlines the logical flow from the commercially available precursor to the final, purified product.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is designed to be self-validating, with clear checkpoints and rationales for each step. All operations should be conducted in a well-ventilated fume hood under an inert atmosphere (Nitrogen or Argon) where specified.

Materials:

-

5,6-Difluoroisatin

-

Titanium(IV) chloride (TiCl₄)

-

Zinc powder (activated)

-

Anhydrous Tetrahydrofuran (THF)

-

3% Hydrochloric acid (HCl)

-

Chloroform (CHCl₃)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica gel (for column chromatography)

-

Petroleum ether & Ethyl acetate (HPLC grade)

Protocol Steps:

-

Preparation of the Low-Valent Titanium Reagent:

-

To a flame-dried, three-necked flask equipped with a reflux condenser and under a nitrogen atmosphere, add activated zinc powder (2.0 eq).

-

Add freshly distilled, anhydrous THF (15 mL).

-

With vigorous stirring, add TiCl₄ (1.0 eq) dropwise via syringe. Causality: This addition is exothermic; slow addition is crucial to control the reaction temperature.

-

After the addition is complete, heat the resulting black suspension to reflux for 2 hours. This ensures the formation of the active low-valent titanium species.

-

Cool the suspension to room temperature.

-

-

Reduction of 5,6-Difluoroisatin:

-

In a separate flask, dissolve 5,6-Difluoroisatin (1.0 eq) in anhydrous THF (10 mL).

-

Slowly add the isatin solution to the stirring suspension of the LVT reagent at room temperature.

-

Monitor the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 5-10 minutes. Self-Validation: The disappearance of the orange/red isatin spot and the appearance of a new, UV-active oxindole spot confirms reaction completion.

-

-

Work-up and Extraction:

-

Once the reaction is complete, carefully quench the mixture by adding 3% HCl (15 mL). Causality: The acid neutralizes the reactive titanium species and dissolves inorganic salts.

-

Transfer the mixture to a separatory funnel and extract with CHCl₃ (3 x 50 mL).

-

Combine the organic layers and wash sequentially with water (3 x 50 mL) and brine.

-

Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

-

Purification:

-

Purify the crude solid by flash column chromatography on silica gel.

-

Elute with a petroleum ether/ethyl acetate gradient (e.g., starting from 10:1). Causality: This separation technique removes unreacted starting material and polar byproducts, affording the pure oxindole.

-

Combine the fractions containing the pure product (identified by TLC) and evaporate the solvent to yield this compound as a solid.

-

Comprehensive Characterization

Confirming the identity and purity of the synthesized this compound is paramount. A multi-technique approach ensures a comprehensive and trustworthy analysis.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₈H₅F₂NO | --INVALID-LINK-- |

| Molecular Weight | 169.13 g/mol | --INVALID-LINK-- |

| CAS Number | 71294-07-0 | --INVALID-LINK-- |

Spectroscopic and Chromatographic Analysis

The relationship between the synthesized compound and the analytical techniques used for its validation is depicted below.

Caption: Analytical workflow for product validation.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone of structural elucidation. For a fluorinated molecule, ¹⁹F NMR is as critical as ¹H NMR.[10][11]

| NMR Data Summary | |

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the two aromatic protons and the C3-methylene (CH₂) protons. Splitting patterns will be influenced by H-H and H-F coupling. |

| ¹³C NMR | Signals for all 8 carbon atoms. The C-F coupling constants (¹JCF, ²JCF, etc.) are highly diagnostic. |

| ¹⁹F NMR | Two distinct signals for the F-5 and F-6 nuclei. The chemical shifts and coupling constants provide definitive proof of the substitution pattern.[12][13] |

B. Mass Spectrometry (MS)

MS confirms the molecular weight of the synthesized compound. High-resolution mass spectrometry (HRMS) provides the exact mass, confirming the elemental composition.

| Mass Spectrometry Data | |

| Technique | Expected Ion |

| HRMS (ESI+) | [M+H]⁺ corresponding to C₈H₆F₂NO⁺ |

| Fragmentation | Common fragmentation patterns for oxindoles involve the loss of CO, followed by rearrangements of the resulting radical cation.[14][15][16] |

C. High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for determining the chemical purity of the final product.[17] A well-developed method can separate the target compound from any residual starting material or synthetic byproducts. Fluorinated stationary phases can sometimes offer alternative selectivity for fluorinated analytes.[18]

| Illustrative HPLC Method Parameters | |

| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Isocratic or gradient elution with Acetonitrile and Water (with 0.1% formic acid or trifluoroacetic acid) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at an appropriate wavelength (e.g., 254 nm) |

| Purity Acceptance | >95% (typical for research purposes) |

Conclusion

This guide has detailed a robust and verifiable methodology for the synthesis and comprehensive characterization of this compound. The presented protocol, centered on the selective reduction of 5,6-Difluoroisatin with a low-valent titanium reagent, offers a reliable route for obtaining this valuable chemical building block. The emphasis on a multi-technique characterization workflow, including ¹⁹F NMR, ensures the unambiguous confirmation of structure and a high degree of purity. For researchers in drug discovery and development, mastering the synthesis of such fluorinated scaffolds is a critical step in generating novel chemical entities with potentially superior pharmacological profiles.[1][19]

References

- 1. Importance of Fluorine in Benzazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Relevance of Fluorinated Ligands to the Design of Metallodrugs for Their Potential Use in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. prepchem.com [prepchem.com]

- 5. diva-portal.org [diva-portal.org]

- 6. researchgate.net [researchgate.net]

- 7. Titanium (low valent) [organic-chemistry.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. 19Flourine NMR [chem.ch.huji.ac.il]

- 11. biophysics.org [biophysics.org]

- 12. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 19F-centred NMR analysis of mono-fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. Oxidative Fragmentations and Skeletal Rearrangements of Oxindole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. moravek.com [moravek.com]

- 18. chromatographyonline.com [chromatographyonline.com]

- 19. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Physicochemical Properties of 5,6-Difluorooxindole

Introduction: The Significance of Fluorination in Oxindole Scaffolds

The oxindole core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds. The strategic introduction of fluorine atoms onto this scaffold, as seen in 5,6-Difluorooxindole, profoundly influences its physicochemical and pharmacokinetic properties. Fluorine's high electronegativity, small van der Waals radius, and ability to form strong C-F bonds can enhance metabolic stability, modulate lipophilicity (logP), and alter the acidity (pKa) of nearby functional groups. These modifications are critical in drug design for optimizing absorption, distribution, metabolism, and excretion (ADME) profiles, as well as improving binding affinity to target proteins.[1] This guide provides a comprehensive overview of the core physicochemical properties of this compound, detailing robust experimental protocols for their determination and offering insights into the interpretation of the resulting data.

Core Molecular and Physical Properties

A foundational understanding of a compound begins with its fundamental molecular and physical characteristics. These properties are the bedrock upon which further experimental design and interpretation are built.

Molecular Identity and Structure

The unambiguous identification of this compound is established through its molecular formula, weight, and structural identifiers.

| Property | Value | Source |

| IUPAC Name | 5,6-difluoro-1,3-dihydroindol-2-one | [2] |

| Synonyms | 5,6-difluoroindolin-2-one, 5,6-Difluoro-2-oxoindole | [2] |

| CAS Number | 71294-07-0 | [2] |

| Molecular Formula | C₈H₅F₂NO | [2] |

| Molecular Weight | 169.13 g/mol | [2] |

| Melting Point | 201-202 °C | [3] |

As an off-white to yellow solid, this melting point suggests a stable crystalline lattice.[4] Any significant deviation from this range in a synthesized batch would warrant further purity analysis.

Spectroscopic Characterization: A Molecular Fingerprint

Spectroscopic techniques provide a detailed "fingerprint" of a molecule, confirming its structure and providing insights into its electronic and vibrational states.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR are essential.

Workflow for NMR Analysis

Caption: Standard workflow for comprehensive NMR analysis.

Experimental Protocol: NMR Characterization

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is chosen for its excellent solvating power for polar compounds and its high boiling point, which minimizes evaporation.

-

¹H NMR Acquisition: Acquire a proton spectrum. Key expected signals include a singlet for the CH₂ group, two aromatic protons appearing as doublets or multiplets, and a broad singlet for the NH proton.

-

¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. Expect signals for the carbonyl carbon, the CH₂ carbon, and aromatic carbons. The carbons directly bonded to fluorine will exhibit characteristic splitting (¹JCF).

-

¹⁹F NMR Acquisition: Acquire a proton-decoupled fluorine spectrum to confirm the chemical environment of the fluorine atoms.

Expected Spectral Features:

-

¹H NMR (DMSO-d₆): The aromatic protons will be influenced by the electron-withdrawing fluorine atoms. The NH proton signal will be concentration-dependent and may exchange with residual water in the solvent.

-

¹³C NMR (DMSO-d₆): The C-F couplings are highly diagnostic. The C5 and C6 signals will appear as doublets with large one-bond coupling constants (¹JCF ≈ 240-250 Hz).

-

¹⁹F NMR (DMSO-d₆): Two distinct signals are expected for the two non-equivalent fluorine atoms, likely appearing as multiplets due to coupling with aromatic protons.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy probes the vibrational modes of functional groups, providing rapid confirmation of key structural features.

Experimental Protocol: FTIR Analysis

-

Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet. ATR is often preferred for its simplicity and minimal sample preparation.

-

Data Acquisition: Scan the sample over the mid-infrared range (typically 4000-400 cm⁻¹).

Expected Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3300-3100 | N-H Stretch | Amide |

| ~1710 | C=O Stretch | Lactam (Amide) |

| 1600-1450 | C=C Stretch | Aromatic Ring |

| 1200-1000 | C-F Stretch | Aryl Fluoride |

The strong carbonyl stretch is a key diagnostic peak for the oxindole ring system. The presence of the N-H stretch confirms the presence of the amide proton.

UV-Visible Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, which is useful for quantitative analysis and for determining the pKa.

Experimental Protocol: UV-Vis Analysis

-

Sample Preparation: Prepare a dilute stock solution of this compound in a suitable solvent such as methanol or ethanol.

-

Data Acquisition: Scan the sample across the UV-Vis range (typically 200-400 nm) to determine the wavelength of maximum absorbance (λmax).

The aromatic system of the oxindole core is the primary chromophore. The λmax is expected in the UV region, and its position can be influenced by solvent polarity.

Solubility and Ionization: Guiding Formulation and Biological Interaction

Solubility and pKa are critical parameters that dictate a compound's behavior in both laboratory and biological systems.

Solubility Profile

Determining the solubility in a range of solvents is essential for selecting appropriate conditions for synthesis, purification, and formulation.

Experimental Protocol: Equilibrium Solubility Determination

-

Preparation: Add an excess of solid this compound to a series of vials, each containing a known volume of a different solvent (e.g., water, PBS pH 7.4, ethanol, DMSO, acetone).

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached. A visible excess of solid should remain.

-

Quantification: Filter the saturated solutions to remove undissolved solid. Analyze the concentration of the dissolved compound in the filtrate using a calibrated analytical method, such as HPLC-UV or UV-Vis spectroscopy.

Workflow for Solubility Determination

Caption: Step-by-step workflow for equilibrium solubility measurement.

Acidity Constant (pKa)

The pKa of the N-H proton in the oxindole ring is a key determinant of its ionization state at physiological pH, which affects membrane permeability and receptor binding.

Experimental Protocol: pKa Determination by UV-Vis Spectrophotometry

-

Buffer Preparation: Prepare a series of buffer solutions covering a wide pH range (e.g., pH 2 to 12).

-

Sample Preparation: Add a constant small aliquot of a concentrated stock solution of this compound to each buffer solution in a 96-well plate or individual cuvettes.

-

Data Acquisition: Measure the full UV-Vis spectrum for each pH point.

-

Data Analysis: Plot the absorbance at a wavelength that shows a significant change upon ionization versus the pH. The inflection point of the resulting sigmoidal curve corresponds to the pKa.

The electron-withdrawing nature of the two fluorine atoms is expected to increase the acidity of the N-H proton (lower the pKa) compared to unsubstituted oxindole.

Structural and Stability Insights

Crystal Structure Analysis

Single-crystal X-ray diffraction provides the definitive three-dimensional structure of the molecule in the solid state, revealing bond lengths, bond angles, and intermolecular interactions.

Experimental Protocol: X-ray Crystallography

-

Crystal Growth: Grow single crystals of this compound suitable for diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

-

Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data using a monochromatic X-ray source.

-

Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure, yielding a detailed atomic model.

Stability Assessment

Understanding the stability of this compound under various stress conditions is crucial for determining its shelf-life and appropriate storage conditions.

Experimental Protocol: Forced Degradation Study

-

Stress Conditions: Expose solutions of this compound to a range of forced degradation conditions as per ICH guidelines (e.g., acidic, basic, oxidative, thermal, and photolytic stress).[5]

-

Analysis: At specified time points, analyze the stressed samples using a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.

-

Interpretation: Identify the conditions under which the compound is unstable and characterize the major degradation products, if any.

Conclusion

The physicochemical properties of this compound, shaped significantly by its fluorine substituents, are fundamental to its potential applications in research and drug development. The experimental protocols detailed in this guide provide a robust framework for a comprehensive characterization of this and similar fluorinated oxindole compounds. A thorough understanding of its solubility, pKa, spectroscopic signature, and stability is not merely an academic exercise but a critical prerequisite for advancing its use in the design of novel chemical entities.

References

- 1. www1.udel.edu [www1.udel.edu]

- 2. chem.ws [chem.ws]

- 3. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. excillum.com [excillum.com]

- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

The Ascendant Role of 5,6-Difluorooxindole Derivatives in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The oxindole scaffold, a privileged heterocyclic motif, has long been a cornerstone in medicinal chemistry, lending its versatile structure to a myriad of therapeutic agents. The strategic introduction of fluorine atoms onto this core has emerged as a powerful strategy to modulate physicochemical and pharmacological properties, enhancing metabolic stability, binding affinity, and bioavailability. This guide delves into the burgeoning field of 5,6-difluorooxindole derivatives, exploring their synthesis, diverse biological activities, and immense potential in the development of next-generation therapeutics. While comprehensive biological data on a wide array of this compound derivatives is an emerging field, this document synthesizes current knowledge, drawing insights from structurally related compounds to provide a forward-looking perspective for researchers.

The this compound Scaffold: A Privileged Core for Therapeutic Innovation

The this compound core, chemically known as 5,6-difluoro-1,3-dihydro-2H-indol-2-one, presents a unique constellation of properties that make it an attractive starting point for drug design[1]. The difluorination pattern on the benzene ring significantly alters the electronic landscape of the molecule, influencing its reactivity and intermolecular interactions. This strategic fluorination can enhance binding to target proteins through favorable electrostatic and hydrophobic interactions, and can block sites of metabolism, thereby improving the pharmacokinetic profile of the derivative compounds[2].

The primary utility of this compound lies in its role as a key intermediate in the synthesis of targeted therapies, particularly in oncology[2]. Its structural framework is adept for the design of inhibitors targeting various protein kinases, which are crucial regulators of cell growth and proliferation and are often dysregulated in cancer[2]. Beyond oncology, this scaffold is also being explored for the development of novel antiviral and anti-inflammatory agents[2].

Anticancer Activity: Targeting the Engines of Malignancy

The most promising and explored therapeutic avenue for this compound derivatives is in the realm of oncology. Drawing parallels from the well-established anticancer properties of mono-fluorinated oxindoles, such as the core of the multi-kinase inhibitor Sunitinib, it is hypothesized that this compound derivatives can act as potent inhibitors of key oncogenic signaling pathways.

Kinase Inhibition: A Primary Mechanism of Action

Protein kinases are a major class of drug targets in cancer therapy. The this compound scaffold serves as an excellent template for the design of ATP-competitive kinase inhibitors. The oxindole core mimics the purine ring of ATP, while the difluorinated benzene ring can be functionalized to achieve selectivity and potency for specific kinases.

Vascular Endothelial Growth Factor Receptor (VEGFR) and Platelet-Derived Growth Factor Receptor (PDGFR) Inhibition:

Many anticancer drugs derived from oxindole scaffolds, such as Sunitinib, function by inhibiting receptor tyrosine kinases like VEGFR and PDGFR, which are pivotal for angiogenesis—the formation of new blood vessels that supply tumors with nutrients and oxygen[3][4]. Thiazole-containing 5-fluoro-2-oxindole derivatives, developed as Sunitinib analogues, have demonstrated significant antitumor activity, with molecular docking studies suggesting inhibition of VEGFR2 as a potential mechanism[2][5]. It is highly probable that derivatives of this compound will exhibit similar, if not enhanced, inhibitory activity against these crucial angiogenic kinases.

Epidermal Growth Factor Receptor (EGFR) Inhibition:

EGFR is another key receptor tyrosine kinase implicated in the growth and survival of various cancers[6][7]. The development of EGFR inhibitors is a major focus in cancer drug discovery. While direct evidence for this compound derivatives as EGFR inhibitors is still emerging, the broader class of indole and oxindole derivatives has shown promise in this area.

Table 1: Anticancer Activity of Representative Fluorinated Oxindole Derivatives

| Compound ID | Target/Assay | Cell Line | IC50/GI50 | Reference |

| Compound 3g (5-fluoro-2-oxindole derivative) | NCI-60 Anticancer Screen | Breast Cancer (T-47D) | GI > 96.17% | [2][5] |

| Lung Cancer (HOP-92) | GI > 95.95% | [2][5] | ||

| Ovarian Cancer (NCI/ADR-RES) | GI > 95.13% | [2][5] | ||

| (S)-38 (1,3-dihydroindole-2-one derivative) | Antiproliferative Activity | Breast Cancer (MCF-7) | 0.48 nM | [8] |

| Prostate Cancer (PC3) | 2 nM | [8] |

Tubulin Polymerization Inhibition

Microtubules, dynamic polymers of tubulin, are essential for cell division, making them an attractive target for anticancer drugs. Several indole derivatives have been identified as inhibitors of tubulin polymerization, leading to cell cycle arrest and apoptosis[2][9][10][11][12][13]. For instance, certain 5,6-dihydroindolo[2,1-alpha]isoquinoline derivatives have been shown to inhibit tubulin polymerization with IC50 values in the low micromolar range[9]. The structural rigidity and potential for diverse substitutions make the this compound scaffold a promising candidate for the development of novel tubulin polymerization inhibitors.

Experimental Protocol: Tubulin Polymerization Assay

This protocol outlines a standard method for assessing the inhibitory effect of a compound on tubulin polymerization.

Materials:

-

Purified tubulin (>99% pure)

-

Polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

-

GTP solution (10 mM)

-

Test compound (e.g., a this compound derivative) dissolved in DMSO

-

Positive control (e.g., Colchicine)

-

96-well microplate reader with temperature control and fluorescence detection

Procedure:

-

Prepare a reaction mixture containing polymerization buffer and the desired concentration of the test compound or control.

-

Add purified tubulin to the reaction mixture to a final concentration of 1-2 mg/mL.

-

Initiate polymerization by adding GTP to a final concentration of 1 mM and incubating the plate at 37°C.

-

Monitor the increase in fluorescence (e.g., using a fluorescent reporter that binds to polymerized tubulin) or absorbance (turbidity) over time in a microplate reader.

-

Plot the change in fluorescence or absorbance as a function of time to generate polymerization curves.

-

Calculate the IC50 value, which is the concentration of the compound that inhibits tubulin polymerization by 50% compared to the untreated control.

Diagram: Kinase Inhibition by this compound Derivatives

Caption: Mechanism of kinase inhibition.

Anti-inflammatory and Antiviral Potential

While the primary focus of research has been on anticancer applications, the this compound scaffold holds promise for other therapeutic areas.

Anti-inflammatory Activity

Inflammation is a complex biological response implicated in numerous diseases. The anti-inflammatory effects of mono-fluorinated oxindoles have been documented, suggesting that this compound derivatives could also modulate inflammatory pathways[2].

Antiviral Activity

The search for novel antiviral agents is a continuous effort in drug discovery. The unique electronic properties of the this compound core may facilitate interactions with viral proteins, making it a scaffold of interest for the development of new antiviral therapies[2].

Synthesis of this compound Derivatives

The synthesis of this compound derivatives typically starts from the commercially available this compound. A common and versatile method for introducing diversity at the 3-position is the Knoevenagel condensation.

General Synthetic Scheme: Knoevenagel Condensation

Caption: General synthesis via Knoevenagel condensation.

This reaction involves the condensation of the active methylene group at the 3-position of the oxindole ring with an aldehyde or ketone in the presence of a basic catalyst. This method allows for the introduction of a wide variety of substituents, enabling the exploration of structure-activity relationships.

Future Directions and Conclusion

The this compound scaffold represents a promising frontier in medicinal chemistry. While direct and extensive biological data for a broad range of its derivatives are still being actively pursued, the strong precedent set by structurally similar mono-fluorinated oxindoles and other fluorinated heterocycles provides a compelling rationale for its continued investigation. Future research should focus on:

-

Systematic Synthesis and Screening: The synthesis of diverse libraries of this compound derivatives and their screening against a wide panel of biological targets, particularly protein kinases.

-

Structure-Activity Relationship (SAR) Studies: Detailed SAR studies to elucidate the key structural features required for potent and selective activity.

-

In Vivo Evaluation: Preclinical evaluation of promising candidates in relevant animal models of cancer and other diseases.

References

- 1. This compound | C8H5F2NO | CID 12585282 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [myskinrecipes.com]

- 3. Design, Synthesis, and Biological Evaluation of a Novel VEGFR-2 Inhibitor Based on a 1,2,5-Oxadiazole-2-Oxide Scaffold with MAPK Signaling Pathway Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antineoplastic indole-containing compounds with potential VEGFR inhibitory properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, Synthesis, and Antitumor Potential of New Thiazolecontained 5-Fluoro-2-Oxindole Derivatives as Sunitinib Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Epidermal growth factor receptor inhibitors in oncology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and antitumor effect in vitro and in vivo of substituted 1,3-dihydroindole-2-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 5,6-Difluoroindole synthesis - chemicalbook [chemicalbook.com]

- 10. US9782414B2 - Crystalline form of (S)-N-(5-((R)-2-(2,5-difluorophenyl)-pyrrolidin-1-yl)-pyrazolo[1,5-A]pyrimidin-3-yl)-3-hydroxypyrrolidine-1-carboxamide hydrogen sulfate - Google Patents [patents.google.com]

- 11. Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Derivatives of 5,6-diphenylpyridazin-3-one: synthetic antimitotic agents which interact with plant and mammalian tubulin at a new drug-binding site - PubMed [pubmed.ncbi.nlm.nih.gov]

5,6-Difluorooxindole: A Technical Guide for Advanced Drug Discovery

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorination in Oxindole Scaffolds

The oxindole core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous biologically active compounds. Strategic modification of this core can profoundly influence a molecule's physicochemical properties and its interaction with biological targets. The introduction of fluorine atoms, in particular, is a widely employed strategy in modern drug design to enhance metabolic stability, binding affinity, and lipophilicity. This guide provides a comprehensive technical overview of 5,6-Difluorooxindole, a key building block for the synthesis of novel therapeutics, particularly in the realm of kinase inhibition.

IUPAC Name: 5,6-difluoro-1,3-dihydro-2H-indol-2-one[1]

CAS Number: 71294-07-0[1]

Physicochemical Properties and Structural Data

This compound is a solid at room temperature, typically appearing as an off-white to yellow powder. Its key computed physicochemical properties are summarized in the table below, providing a foundation for its handling, formulation, and computational modeling in drug design workflows.

| Property | Value | Source |

| Molecular Formula | C₈H₅F₂NO | PubChem[1] |

| Molecular Weight | 169.13 g/mol | PubChem[1] |

| XLogP3 | 1.2 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |

| Rotatable Bond Count | 0 | PubChem[1] |

| Exact Mass | 169.03392011 | PubChem[1] |

| Topological Polar Surface Area | 29.1 Ų | PubChem[1] |

The Rationale for 5,6-Difluorination: A Mechanistic Perspective

The incorporation of fluorine at both the 5- and 6-positions of the oxindole ring is a deliberate design choice rooted in the principles of bioisosterism and the unique electronic properties of fluorine. This disubstitution pattern offers several advantages in drug design:

-

Modulation of Electronic Properties: Fluorine is the most electronegative element, and its presence on the aromatic ring significantly alters the electron distribution of the oxindole core. This can influence the pKa of the lactam N-H group and the reactivity of the C3 methylene position, which is often a site for further functionalization.

-

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. Fluorination at the 5 and 6 positions can block potential sites of aromatic hydroxylation, a common metabolic pathway for many drug candidates, thereby increasing the compound's half-life in vivo.

-

Improved Binding Affinity: The fluorine atoms can engage in favorable interactions with biological targets, such as hydrogen bonds and dipole-dipole interactions. The unique electronic nature of the C-F bond can also lead to productive orthogonal multipolar interactions with amide bonds in protein active sites, enhancing binding affinity and selectivity.

-

Increased Lipophilicity: The introduction of fluorine generally increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and reach intracellular targets. This is a critical consideration for oral bioavailability and brain penetration.

The strategic placement of two fluorine atoms can create a unique electronic and steric profile that is often difficult to achieve with other substituents, providing a powerful tool for optimizing lead compounds.

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound can be achieved through various synthetic routes. A common laboratory-scale preparation involves the reductive cyclization of a suitably substituted nitrophenylacetate derivative. Below is a representative protocol.

Experimental Protocol: Reductive Cyclization

Objective: To synthesize this compound from a substituted nitrophenylacetate precursor.

Materials:

-

2-(2-Nitro-4,5-difluorophenyl)acetate

-

Iron powder

-

Ammonium chloride

-

Ethanol

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-(2-nitro-4,5-difluorophenyl)acetate (1 equivalent) in a mixture of ethanol and water.

-

Addition of Reagents: To the stirred solution, add iron powder (excess, e.g., 5-10 equivalents) and ammonium chloride (catalytic amount).

-

Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Workup: After the reaction is complete, cool the mixture to room temperature and filter it through a pad of celite to remove the iron residues. Wash the celite pad with ethanol.

-

Extraction: Concentrate the filtrate under reduced pressure to remove the ethanol. To the remaining aqueous residue, add ethyl acetate and transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x).

-

Washing and Drying: Combine the organic layers and wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound as a pure solid.

Diagram of the Synthetic Workflow:

Caption: Synthetic workflow for this compound.

Applications in Drug Discovery: A Scaffold for Kinase Inhibitors

The this compound scaffold is a valuable starting point for the synthesis of a wide range of biologically active molecules. Its most prominent application is in the development of protein kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.

Derivatives of this compound have been explored as inhibitors of various kinases, including:

-

Tyrosine Kinases: Many tyrosine kinase inhibitors (TKIs) feature a heterocyclic core that binds to the ATP-binding site of the enzyme. The this compound scaffold can be readily functionalized at the C3 position to introduce substituents that occupy the active site and confer selectivity for specific tyrosine kinases.

-

Serine/Threonine Kinases: Similar to TKIs, inhibitors of serine/threonine kinases often utilize a core scaffold that mimics the adenine portion of ATP. The electronic modifications provided by the difluoro substitution can enhance the binding of these inhibitors.

The development of kinase inhibitors often follows a structure-activity relationship (SAR) driven approach, where systematic modifications are made to a lead compound to improve its potency, selectivity, and pharmacokinetic properties. This compound provides a robust and tunable platform for such SAR studies.

Logical Relationship of this compound in Kinase Inhibitor Design:

Caption: Role of this compound in kinase inhibitor design.

Conclusion and Future Perspectives

This compound is a strategically important building block in medicinal chemistry, offering a unique combination of physicochemical and electronic properties. Its utility as a scaffold for the development of kinase inhibitors is well-established in the research and preclinical space. As our understanding of the subtle yet profound effects of fluorine in drug-target interactions continues to grow, we can anticipate that this compound and its derivatives will continue to play a significant role in the discovery of novel therapeutics for a range of human diseases. The synthetic accessibility and the potential for diverse functionalization make it an attractive starting point for the generation of compound libraries for high-throughput screening and lead optimization campaigns.

References

A Technical Guide to the Spectroscopic Analysis of 5,6-Difluorooxindole: A Predictive Approach for Drug Development Professionals

Abstract

5,6-Difluorooxindole is a fluorinated heterocyclic scaffold of significant interest in medicinal chemistry due to the unique properties conferred by the fluorine atoms, including altered metabolic stability and binding affinities. This in-depth technical guide provides a comprehensive analysis of the expected spectroscopic data for this compound, offering a predictive framework for its characterization. In the absence of publicly available experimental spectra, this guide synthesizes data from analogous structures and first principles to provide researchers, scientists, and drug development professionals with a robust tool for the identification and quality control of this important synthetic intermediate. This guide will cover the theoretical underpinnings and practical interpretation of 1H NMR, 13C NMR, 19F NMR, FT-IR, and Mass Spectrometry data for this compound.

Introduction: The Significance of this compound in Medicinal Chemistry

The oxindole core is a privileged scaffold found in numerous biologically active compounds and natural products. The introduction of fluorine atoms onto this scaffold, as in this compound, can profoundly influence its physicochemical and pharmacological properties. Fluorine's high electronegativity and small size can lead to enhanced binding interactions with target proteins, improved metabolic stability by blocking sites of oxidation, and altered pKa values, all of which are critical parameters in drug design.

Given its potential as a key building block in the synthesis of novel therapeutics, a thorough understanding of the spectroscopic signature of this compound is paramount for ensuring chemical identity, purity, and for tracking its incorporation into more complex molecules. This guide provides a detailed, predictive analysis of its spectroscopic characteristics.

Predicted Spectroscopic Data and Analysis

The IUPAC name for this compound is 5,6-difluoro-1,3-dihydroindol-2-one, and its chemical formula is C8H5F2NO.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For this compound, a combination of 1H, 13C, and 19F NMR will provide a complete picture of its molecular structure. The analysis below is based on established principles of NMR spectroscopy and data from structurally related fluoro-aromatic compounds.

The proton NMR spectrum of this compound is expected to show three distinct signals: one for the N-H proton, one for the CH2 group, and one for the two aromatic protons.

-

N-H Proton: This proton is expected to appear as a broad singlet in the downfield region, typically between δ 8.0 and 10.0 ppm. The exact chemical shift will be dependent on the solvent and concentration.

-

CH₂ Protons (H-3): The two protons of the methylene group are chemically equivalent and are expected to appear as a singlet around δ 3.6 ppm.

-

Aromatic Protons (H-4 and H-7): The two aromatic protons, H-4 and H-7, are in different chemical environments and will be coupled to the adjacent fluorine atoms.

-

H-4: This proton is ortho to a fluorine atom (F-5) and will appear as a doublet of doublets due to coupling with H-7 (small meta coupling) and F-5. The predicted chemical shift is around δ 7.0 ppm.

-

H-7: This proton is also ortho to a fluorine atom (F-6) and will appear as a doublet of doublets due to coupling with H-4 (small meta coupling) and F-6. The predicted chemical shift is around δ 6.8 ppm.

-

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constants (J, Hz) |

| N-H | 8.0 - 10.0 | br s | - |

| H-3 | ~3.6 | s | - |

| H-4 | ~7.0 | dd | ³JHF ≈ 8-10 Hz, ⁴JHH ≈ 2-3 Hz |

| H-7 | ~6.8 | dd | ³JHF ≈ 8-10 Hz, ⁴JHH ≈ 2-3 Hz |

The proton-decoupled ¹³C NMR spectrum of this compound will show eight distinct signals, all of which will be influenced by coupling to the fluorine atoms. The carbon atoms directly bonded to fluorine will exhibit large one-bond C-F coupling constants (¹JCF), while other carbons will show smaller two-, three-, or four-bond couplings.

-

Carbonyl Carbon (C-2): Expected around δ 175 ppm.

-

Methylene Carbon (C-3): Expected around δ 36 ppm.

-

Fluorine-Bearing Carbons (C-5 and C-6): These will be significantly downfield and will appear as doublets with large ¹JCF coupling constants, predicted to be in the range of 240-260 Hz. Their chemical shifts are expected to be around δ 150-160 ppm.

-

Other Aromatic Carbons (C-3a, C-4, C-7, C-7a): These carbons will also show coupling to the fluorine atoms, resulting in doublets or doublets of doublets with smaller coupling constants.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constants (J, Hz) |

| C-2 | ~175 | s | - |

| C-3 | ~36 | s | - |

| C-3a | ~125 | dd | ²JCF, ³JCF |

| C-4 | ~100 | d | ²JCF |

| C-5 | ~155 | d | ¹JCF ≈ 240-260 Hz |

| C-6 | ~152 | d | ¹JCF ≈ 240-260 Hz |

| C-7 | ~105 | d | ²JCF |

| C-7a | ~130 | dd | ²JCF, ³JCF |

The proton-decoupled ¹⁹F NMR spectrum will provide direct information about the fluorine environments. We expect to see two distinct signals for F-5 and F-6, which will be coupled to each other.

-

F-5 and F-6: These will appear as doublets due to ortho F-F coupling (³JFF), which is typically in the range of 15-25 Hz. The chemical shifts will be relative to a standard such as CFCl₃.

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a small organic molecule like this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

-

Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition: Acquire the spectrum with a standard pulse sequence. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

¹³C NMR Acquisition: Use a proton-decoupled pulse sequence. A wider spectral width (e.g., 220-240 ppm) and a larger number of scans (e.g., 1024 or more) will be necessary to achieve a good signal-to-noise ratio.

-

¹⁹F NMR Acquisition: Use a proton-decoupled pulse sequence with a spectral width appropriate for fluorine NMR.

FT-IR Spectroscopy

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is most convenient. Place a small amount of the solid directly on the ATR crystal.

-

Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. A background spectrum of the clean ATR crystal should be recorded and subtracted from the sample spectrum.

Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Use an Electrospray Ionization (ESI) mass spectrometer.

-

Data Acquisition: Infuse the sample solution into the ESI source. Acquire spectra in both positive and negative ion modes. The exact mass can be determined using a high-resolution mass spectrometer (e.g., TOF or Orbitrap).

Data Interpretation and Structural Confirmation Workflow

The following workflow outlines the logical process for confirming the structure of this compound using the predicted and acquired spectroscopic data.

Caption: Workflow for the spectroscopic analysis and structural confirmation of this compound.

Predicted FT-IR Spectrum

The FT-IR spectrum provides information about the functional groups present in the molecule.

-

N-H Stretch: A moderate to sharp absorption is expected in the region of 3200-3400 cm⁻¹.

-

C=O Stretch (Amide): A strong, sharp absorption band is predicted to be in the range of 1680-1720 cm⁻¹.

-

C-F Stretches: Strong absorptions due to the C-F stretching vibrations are expected in the fingerprint region, typically between 1100 and 1300 cm⁻¹.

-

Aromatic C=C Stretches: Medium to weak absorptions in the 1450-1600 cm⁻¹ region.

-

Aromatic C-H Bending: Out-of-plane C-H bending vibrations will appear in the 800-900 cm⁻¹ region.

Table 3: Predicted FT-IR Data for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| N-H Stretch | 3200 - 3400 | Medium |

| C=O Stretch | 1680 - 1720 | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Weak |

| C-F Stretch | 1100 - 1300 | Strong |

| Aromatic C-H Bending | 800 - 900 | Medium-Strong |

Predicted Mass Spectrum

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

-

Molecular Ion Peak: Using high-resolution mass spectrometry (HRMS), the exact mass of the molecular ion [M+H]⁺ is expected to be approximately 170.0411, corresponding to the formula C₈H₆F₂NO⁺. The monoisotopic mass of C8H5F2NO is 169.0339 g/mol .[1]

-

Fragmentation: Common fragmentation pathways for oxindoles involve the loss of CO, and subsequent cleavages of the heterocyclic ring. The presence of the fluorine atoms will influence the fragmentation pattern, and fragments containing fluorine will be readily identifiable.

Conclusion

This technical guide provides a detailed, predictive analysis of the spectroscopic data for this compound. By understanding the expected ¹H, ¹³C, and ¹⁹F NMR, FT-IR, and mass spectral data, researchers in drug discovery and development can confidently identify this key synthetic intermediate, assess its purity, and track its incorporation into more complex molecular architectures. The principles and predictive data presented herein serve as a valuable resource for the synthesis and characterization of novel fluorinated oxindole derivatives.

References

A Technical Guide to 5,6-Difluorooxindole: Synthesis, Characterization, and Applications in Kinase Inhibitor Scaffolding

Introduction: The Strategic Value of Fluorinated Heterocycles

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into heterocyclic scaffolds is a cornerstone of rational drug design. Fluorine's unique properties—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—can profoundly modulate a molecule's pharmacokinetic and pharmacodynamic profile, enhancing metabolic stability, membrane permeability, and target binding affinity[1][2].

Among the privileged heterocyclic structures, the oxindole core is of paramount importance, forming the basis of numerous approved therapeutics. The fusion of these two concepts gives rise to molecules like 5,6-Difluorooxindole, a versatile and high-value building block. Its difluorinated benzene ring offers a unique electronic signature and points of interaction for engaging with biological targets, particularly the ATP-binding pockets of protein kinases. This guide provides an in-depth examination of the molecular structure, synthesis, and critical applications of this compound for researchers and professionals in drug discovery and development.

Molecular Identity and Physicochemical Properties

This compound is a solid, typically appearing as an off-white to yellow powder[3]. Its core structure consists of a bicyclic system where a benzene ring is fused to a pyrrolidin-2-one ring. The defining feature is the substitution of fluorine atoms at positions 5 and 6 of the aromatic ring.

The formal IUPAC name for this compound is 5,6-difluoro-1,3-dihydroindol-2-one[4][5]. Its molecular identity is rigorously defined by its CAS Registry Number, 71294-07-0[5][6].

Caption: 2D molecular structure of this compound (C₈H₅F₂NO).

A summary of its key quantitative properties is provided below for easy reference.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₅F₂NO | [3][4][5][6] |

| Molecular Weight | 169.13 g/mol | [3][5] |

| Exact Mass | 169.03392011 Da | [5] |

| CAS Number | 71294-07-0 | [4][5][6] |

| Appearance | Off-white to yellow solid | [3] |

| Purity | ≥98% (by GC) | [3] |

| Topological Polar Surface Area | 29.1 Ų | [5] |

Synthesis and Spectroscopic Characterization

The synthesis of this compound is critical for its application as a building block. A reliable method involves the reduction of the corresponding isatin (indoline-2,3-dione). The protocol described here is based on a reductive cyclization strategy, which is a robust and scalable approach.

Synthetic Workflow: Reduction of 5,6-Difluoroisatin

The conversion of 5,6-difluoroindoline-2,3-dione (5,6-difluoroisatin) to this compound is efficiently achieved using a low-valent titanium reagent, generated in situ from the reduction of Titanium(IV) chloride (TiCl₄) with zinc powder. This choice is deliberate; low-valent titanium is a powerful reducing agent capable of selectively reducing the ketone at the 3-position of the isatin core without over-reducing the amide carbonyl.

References

- 1. benchchem.com [benchchem.com]

- 2. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. capotchem.com [capotchem.com]

- 4. pschemicals.com [pschemicals.com]

- 5. This compound | C8H5F2NO | CID 12585282 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pschemicals.com [pschemicals.com]

An In-depth Technical Guide to the Potential Therapeutic Targets of 5,6-Difluorooxindole

For Researchers, Scientists, and Drug Development Professionals

Abstract

The oxindole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds. The strategic incorporation of fluorine atoms can significantly enhance a molecule's metabolic stability, binding affinity, and overall therapeutic profile. This guide provides a comprehensive analysis of 5,6-Difluorooxindole, a fluorinated oxindole derivative with considerable, yet largely unexplored, therapeutic potential. Drawing upon data from structurally analogous compounds and the known bioactivities of the broader oxindole class, we elucidate a rational, evidence-based roadmap for identifying and validating its primary therapeutic targets. This document is intended to serve as a technical resource for researchers actively engaged in the discovery and development of novel small-molecule therapeutics, with a particular focus on oncology and inflammatory diseases.

Introduction: The Therapeutic Promise of Fluorinated Oxindoles

The indole ring system is a cornerstone of many biologically active natural products and synthetic drugs. Its derivative, the oxindole, has garnered significant attention for its broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects. The introduction of fluorine atoms to the oxindole core, as seen in this compound, offers several key advantages from a drug design perspective. The high electronegativity and small size of fluorine can modulate the electronic properties and lipophilicity of the molecule, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. Furthermore, fluorine substitution can lead to enhanced binding interactions with target proteins, often resulting in increased potency and selectivity.

This compound (PubChem CID: 12585282) is a synthetic compound that holds promise as a versatile precursor for the synthesis of more complex bioactive molecules.[1] While direct studies on its specific biological targets are limited, the well-documented activities of structurally similar compounds provide a strong foundation for hypothesizing its potential mechanisms of action. This guide will explore these potential targets, offering a structured approach to their experimental validation.

Inferred Therapeutic Landscape: Learning from Analogs

The therapeutic potential of this compound can be inferred from the established activities of other fluorinated oxindoles and related heterocyclic systems. This analog-based approach is a cornerstone of modern drug discovery, allowing for the rapid generation of testable hypotheses.

Kinase Inhibition: A Dominant Theme

The most prominent and well-supported potential application for this compound derivatives lies in the realm of kinase inhibition.[2] Kinases are a large family of enzymes that play critical roles in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.

-

Tyrosine Kinases: Fluorinated oxindoles are key components of several approved tyrosine kinase inhibitors (TKIs). For instance, Sunitinib, a multi-targeted TKI used in the treatment of renal cell carcinoma and gastrointestinal stromal tumors, features a fluorinated oxindole core. Similarly, Nintedanib, an inhibitor of angiokinase used in the treatment of idiopathic pulmonary fibrosis and certain cancers, is also a derivative of this scaffold.[3] The 5,6-difluoro substitution pattern on the oxindole ring of our lead compound could offer unique binding interactions within the ATP-binding pocket of various tyrosine kinases.

-

FLT3 Kinase: FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that is frequently mutated in acute myeloid leukemia (AML). A fluorinated indirubin derivative, 5'-Fluoroindirubinoxime, has been identified as a potent inhibitor of FLT3 with an IC50 of 15 nM.[4] Given the structural similarities, this compound-based compounds could be explored for their potential to inhibit both wild-type and mutant forms of FLT3.

Modulation of Apoptosis and Cell Cycle

Cancer cells are characterized by their ability to evade apoptosis (programmed cell death) and exhibit uncontrolled proliferation. Several indole and indazole derivatives have been shown to exert their anticancer effects by targeting key regulators of these processes.

-

Bcl-2 Family Proteins: The Bcl-2 family of proteins are central regulators of apoptosis. A study on novel 1H-indazole-3-amine derivatives demonstrated that these compounds could induce apoptosis by inhibiting Bcl-2 family members.[5][6] It is plausible that derivatives of this compound could be designed to interact with the BH3-binding groove of anti-apoptotic Bcl-2 proteins, thereby promoting cancer cell death.

-

p53/MDM2 Pathway: The p53 tumor suppressor protein is a critical regulator of the cell cycle and apoptosis. Its activity is tightly controlled by the murine double minute 2 (MDM2) oncoprotein. The aforementioned study on 1H-indazole-3-amine derivatives also suggested a potential role in modulating the p53/MDM2 pathway.[5][6] Small molecules that can disrupt the p53-MDM2 interaction are of significant interest as cancer therapeutics, and the this compound scaffold could serve as a starting point for the design of such inhibitors.

Disruption of the Cytoskeleton

The microtubule network is a dynamic component of the cytoskeleton that is essential for cell division, motility, and intracellular transport. Microtubule-targeting agents are a well-established class of anticancer drugs.

-

Tubulin Polymerization: A series of 6-substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole derivatives have been identified as potential tubulin polymerization inhibitors.[7] These compounds were shown to induce G2/M cell-cycle arrest and trigger apoptosis in cancer cells.[7] The this compound core could be functionalized with appropriate side chains to explore its potential to interact with the colchicine binding site on tubulin, thereby disrupting microtubule dynamics.

Experimental Validation of Therapeutic Targets

The following section outlines a series of experimental protocols designed to systematically investigate the potential therapeutic targets of this compound and its derivatives.

High-Throughput Screening (HTS) for Kinase Inhibition

A broad-spectrum kinase panel screen is the logical first step to identify potential kinase targets.

Experimental Protocol: Kinase Panel Screen

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. A typical starting concentration is 10 mM.

-

Assay Plate Preparation: Utilize a commercial kinase panel service (e.g., Eurofins, Reaction Biology) that offers a wide range of purified kinases. The compound will be tested at a fixed concentration (e.g., 10 µM) against the panel.

-

Assay Principle: Most kinase assays are based on the measurement of ATP consumption or the phosphorylation of a substrate. Common formats include radiometric assays (³³P-ATP), fluorescence-based assays (e.g., LanthaScreen™, HTRF®), or luminescence-based assays (e.g., Kinase-Glo®).

-

Data Analysis: The percentage of inhibition for each kinase is calculated relative to a positive control (a known inhibitor) and a negative control (DMSO). A "hit" is typically defined as a compound that causes >50% inhibition at the screening concentration.

Diagram: High-Throughput Kinase Screening Workflow

Caption: Workflow for high-throughput screening of this compound against a kinase panel.

Cellular Assays for Apoptosis and Cell Cycle Analysis

To investigate the effects of this compound on apoptosis and cell cycle progression, a series of cell-based assays should be performed using relevant cancer cell lines.

Experimental Protocol: Apoptosis and Cell Cycle Analysis

-

Cell Culture: Culture cancer cell lines (e.g., K562 for leukemia, A549 for lung cancer) under standard conditions.

-

Compound Treatment: Treat cells with increasing concentrations of this compound for 24, 48, and 72 hours.

-

Apoptosis Assay (Annexin V/PI Staining):

-

Harvest the treated cells and wash with PBS.

-

Resuspend cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and Propidium Iodide (PI).

-

Incubate in the dark for 15 minutes.

-

Analyze by flow cytometry. Annexin V positive/PI negative cells are in early apoptosis, while Annexin V positive/PI positive cells are in late apoptosis.

-

-

Cell Cycle Analysis (PI Staining):

-

Harvest and fix the treated cells in cold 70% ethanol.

-

Wash with PBS and treat with RNase A.

-

Stain with Propidium Iodide.

-

Analyze by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

-

Diagram: Apoptosis and Cell Cycle Analysis Workflow

Caption: Parallel workflows for assessing apoptosis and cell cycle distribution in treated cells.

Target Engagement and Validation

Once a primary target or pathway has been identified, it is crucial to confirm direct engagement of the compound with its putative target in a cellular context.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

-

Cell Treatment: Treat intact cells with this compound or a vehicle control.

-

Heating: Heat the cell lysates to a range of temperatures.

-

Protein Precipitation: The binding of a ligand (the compound) can stabilize the target protein, making it more resistant to thermal denaturation and precipitation.

-

Analysis: Separate the soluble and precipitated protein fractions by centrifugation. Analyze the amount of the target protein remaining in the soluble fraction by Western blotting or mass spectrometry. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Diagram: CETSA Principle

Caption: Principle of CETSA: ligand binding stabilizes the target protein against heat-induced denaturation.

Summary of Potential Therapeutic Targets and Validation Strategies

| Potential Target Class | Specific Examples | Rationale from Analogs | Primary Validation Assays |

| Kinases | Tyrosine Kinases (e.g., VEGFR, PDGFR), FLT3 | Fluorinated oxindoles are core scaffolds of approved TKIs.[3] | Kinase Panel Screen, IC50 Determination, CETSA |

| Apoptosis Regulators | Bcl-2 Family, p53/MDM2 | Indazole derivatives induce apoptosis via these pathways.[5][6] | Annexin V/PI Staining, Western Blot for Apoptotic Markers |

| Cytoskeletal Proteins | Tubulin | Indole derivatives inhibit tubulin polymerization.[7] | Tubulin Polymerization Assay, Cell Cycle Analysis (G2/M Arrest) |

Future Directions and Conclusion

This compound represents a promising starting point for the development of novel therapeutics, particularly in the field of oncology. The strong precedent set by structurally related compounds suggests that its primary therapeutic potential lies in the inhibition of protein kinases, with plausible secondary activities related to the modulation of apoptosis and cell cycle progression. The experimental roadmap outlined in this guide provides a rational and systematic approach to elucidating the precise molecular targets and mechanisms of action of this compound and its derivatives. Through a combination of high-throughput screening, cell-based functional assays, and direct target engagement studies, the full therapeutic potential of this versatile scaffold can be unlocked.

References

- 1. This compound | C8H5F2NO | CID 12585282 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [myskinrecipes.com]

- 3. Buy 6-Fluorooxindole | 56341-39-0 [smolecule.com]

- 4. selleckchem.com [selleckchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Against Tubulin Polymerisation - PMC [pmc.ncbi.nlm.nih.gov]

The 5,6-Difluorooxindole Core: A Technical Guide to its Chemical Reactivity and Synthetic Potential

Abstract

The 5,6-difluorooxindole scaffold has emerged as a privileged structural motif in medicinal chemistry, primarily due to the advantageous properties conferred by the fluorine substituents. These electron-withdrawing groups can significantly enhance metabolic stability, binding affinity, and lipophilicity of parent compounds, making this core an attractive starting point for the development of novel therapeutics, particularly in the realm of kinase inhibitors. This in-depth technical guide provides a comprehensive exploration of the chemical reactivity of the this compound core. We will delve into the key reactive sites—the N1-amide, the C3-methylene, and the C2-carbonyl—and provide field-proven insights into their functionalization. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique chemical properties of this valuable heterocyclic system.

Introduction: The Significance of the this compound Moiety

The oxindole scaffold is a cornerstone in medicinal chemistry, present in numerous natural products and synthetic pharmaceuticals. The introduction of fluorine atoms onto the benzene ring, specifically at the 5- and 6-positions, profoundly influences the electronic properties of the entire molecule. The high electronegativity of fluorine leads to a significant inductive electron withdrawal, which in turn modulates the reactivity of the heterocyclic core. This guide will systematically explore the synthetic transformations that can be applied to the this compound core, providing a roadmap for its elaboration into complex molecular architectures.

The strategic placement of two fluorine atoms on the aromatic ring of the oxindole core has been shown to improve the pharmacokinetic profile of drug candidates. This is attributed to the ability of fluorine to block sites of metabolic oxidation and enhance binding interactions with target proteins.[1]

Synthesis of the this compound Core

A common and efficient method for the preparation of this compound involves the reduction of 5,6-difluoroindoline-2,3-dione (5,6-difluoroisatin). This transformation can be achieved using various reducing agents, with low-valent titanium reagents being particularly effective.

Diagram: Synthesis of this compound

Caption: Reductive cyclization to form the oxindole core.

Experimental Protocol: Synthesis of this compound

Materials:

-

5,6-difluoroindoline-2,3-dione

-

Titanium(IV) chloride (TiCl₄)

-

Zinc powder (Zn)

-

Anhydrous Tetrahydrofuran (THF)

-

3% Hydrochloric acid (HCl)

-

Chloroform (CHCl₃)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Petroleum ether

-

Ethyl acetate

Procedure:

-

To a stirring suspension of zinc powder (2.0 eq) in anhydrous THF under a nitrogen atmosphere, add TiCl₄ (1.0 eq) dropwise at room temperature.

-

Reflux the resulting mixture for 2 hours. The formation of a black suspension indicates the generation of the low-valent titanium reagent.

-

Cool the suspension to room temperature.

-

Slowly add a solution of 5,6-difluoroindoline-2,3-dione (1.0 eq) in THF to the titanium reagent suspension.

-

Stir the reaction mixture at room temperature for approximately 5 minutes, monitoring the reaction completion by thin-layer chromatography (TLC).

-

Quench the reaction by the addition of 3% HCl.

-

Extract the mixture with CHCl₃ (3 x 50 mL).

-

Combine the organic phases, wash with water (3 x 50 mL), and dry over anhydrous Na₂SO₄.

-

Concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (petroleum ether/ethyl acetate = 5:1) to yield this compound.

Reactivity at the N1-Position: Functionalization of the Amide

The nitrogen atom of the oxindole core is an amide, and its reactivity is influenced by the electron-withdrawing difluoro substituents on the aromatic ring. These groups increase the acidity of the N-H proton, facilitating its deprotonation and subsequent functionalization.

N-Alkylation

Caption: Stepwise process for N-alkylation.

Materials:

-

This compound

-

Alkyl halide (e.g., methyl iodide, benzyl bromide)

-

Potassium carbonate (K₂CO₃), anhydrous

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Hexanes

-

Water

-

Brine

Procedure:

-

To a solution of this compound (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.0 eq).

-

Stir the suspension at room temperature for 15 minutes.

-

Add the alkyl halide (1.1 eq) dropwise to the stirring suspension.

-

Heat the reaction mixture to 60-80 °C and stir for 4-12 hours, monitoring by TLC.

-

After completion, cool the reaction to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with water and then brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solvent and purify the crude product by flash column chromatography (hexanes/ethyl acetate gradient).

N-Arylation: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[3] This method is highly applicable for the N-arylation of indoles and their derivatives.[4][5] The use of bulky, electron-rich phosphine ligands is crucial for the efficiency of this transformation.[3]

| Palladium Precursor | Ligand | Base | Solvent |

| Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Toluene |

| Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane |

| [Pd(allyl)Cl]₂ | AdBippyPhos | KOPh | THF |

Reactivity at the C3-Position: The Methylene Bridge

The C3-methylene group of the oxindole core is flanked by an amide and an aromatic ring, rendering the C3-protons acidic and susceptible to deprotonation. The electron-withdrawing nature of the 5,6-difluoro substituents further enhances this acidity, making the C3-position a prime site for functionalization.

C3-Alkylation

Direct C3-alkylation of oxindoles can be challenging due to issues with over-alkylation. However, methods utilizing borane catalysts with amine-derived alkylating agents have shown promise for the direct and selective C3-alkylation of indoles and oxindoles.[6]

Knoevenagel Condensation

The carbonyl group at the C2 position activates the adjacent C3-methylene group for condensation reactions with aldehydes and ketones, a classic transformation known as the Knoevenagel condensation.[7] This reaction is typically catalyzed by a weak base and proceeds through a nucleophilic addition followed by dehydration.[7] A study on the Knoevenagel condensation of 5-fluoro-2-oxindole with various aromatic aldehydes demonstrates the feasibility of this reaction on a fluorinated oxindole core.[8]

Caption: Mechanism of the Knoevenagel condensation.

This protocol is adapted from a similar procedure for 5-fluoro-2-oxindole.[8]

Materials:

-

This compound

-

Substituted aromatic aldehyde

-

Potassium hydroxide (KOH)

-

Ethanol (EtOH)

Procedure:

-

To a solution of this compound (1.0 eq) and the substituted aromatic aldehyde (1.5 eq) in absolute ethanol, add potassium hydroxide (6.0 eq).

-

Stir the mixture at room temperature for 3 hours, monitoring for completion by TLC.

-

Adjust the pH of the mixture to approximately 2.0 with dilute HCl.

-

Filter the resulting precipitate, wash with water, and dry to obtain the crude product.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to yield the pure 3-(arylmethylene)-5,6-difluorooxindole derivative.

Formation of 3,3-Disubstituted and Spiro-Oxindoles

The C3-position of the oxindole core can be di-functionalized to generate sterically congested quaternary centers, which are of significant interest in medicinal chemistry.[9] Furthermore, the oxindole core is a versatile precursor for the synthesis of spirooxindoles, a class of compounds with a wide range of biological activities.[10][11]

Synthesis of 3,3-Disubstituted Oxindoles

A variety of methods have been developed for the synthesis of 3,3-disubstituted oxindoles, including visible-light-induced radical-coupling reactions.[9] Another approach involves the use of Selectfluor to construct quaternary 3,3-disubstituted 2-oxindoles from 2-substituted indoles via an iminium-intermediate-triggered 1,2-rearrangement.[7]

Synthesis of Spirooxindoles

Spirooxindoles can be synthesized through various strategies, often involving cycloaddition reactions with 3-ylideneoxindoles (products of the Knoevenagel condensation). Multicomponent reactions enabled by rare-earth metal salts have also been reported for the highly diastereoselective synthesis of spirocyclopropyl oxindoles.[10][11]

Applications in Medicinal Chemistry

The this compound core is a key component in a number of potent kinase inhibitors. The fluorine atoms can enhance the binding affinity to the kinase active site and improve the overall pharmacokinetic properties of the molecule. The synthetic handles at the N1 and C3 positions allow for the introduction of various pharmacophoric groups to fine-tune the biological activity and selectivity.

Conclusion